4-Tert-butyl-1-phenylcyclohexanol CAS number
4-Tert-butyl-1-phenylcyclohexanol CAS number
An In-depth Technical Guide to 4-Tert-butyl-1-phenylcyclohexanol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-tert-butyl-1-phenylcyclohexanol, a molecule of significant interest in synthetic chemistry and material science. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and handling. We will delve into the nuances of its stereoisomers, detailed analytical characterization, and practical laboratory protocols, grounding all information in authoritative sources.
Chemical Identity and Physicochemical Properties
4-tert-butyl-1-phenylcyclohexanol (C₁₆H₂₄O) is a tertiary alcohol characterized by a cyclohexane ring bearing a bulky tert-butyl group at the 4-position and a phenyl group and a hydroxyl group at the 1-position. The presence of the large tert-butyl group effectively "locks" the conformation of the cyclohexane ring, making this compound and its parent ketone excellent models for studying stereochemistry.
CAS Numbers and Isomer Specificity
A critical point of clarification for this compound is its Chemical Abstracts Service (CAS) number, which can vary depending on the specific stereoisomer. Stereoisomerism in this molecule arises from the relative orientation of the hydroxyl and phenyl groups relative to the plane of the cyclohexane ring.
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trans-4-tert-butyl-1-phenylcyclohexanol: The isomer where the hydroxyl group is axial and the phenyl group is equatorial (or vice-versa, depending on the chair flip, though the tert-butyl group's equatorial preference dominates). This isomer is specifically identified by CAS Number 19437-01-5 [1][2].
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cis-4-tert-butyl-1-phenylcyclohexanol: The isomer where both the hydroxyl and phenyl groups are on the same side of the ring (one axial, one equatorial).
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Unspecified/Mixture: Other CAS numbers such as 17807-26-0 are also associated with the compound, but often without explicit stereochemical assignment. The PubChem Compound ID 357428 serves as a general entry for the molecule without specifying a particular isomer[1].
This distinction is paramount, as the physical properties and reactivity of the cis and trans isomers differ significantly.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of 4-tert-butyl-1-phenylcyclohexanol. Note that some values are predicted and should be treated as estimates.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₄O | [1][2] |
| Molecular Weight | 232.36 g/mol | [1][2] |
| IUPAC Name | 4-tert-butyl-1-phenylcyclohexan-1-ol | [1] |
| Boiling Point (Predicted) | 337.5 ± 11.0 °C at 760 mmHg | [2] |
| Flash Point (Predicted) | 139.4 ± 11.5 °C | [2] |
| Density (Predicted) | 1.0 ± 0.1 g/cm³ | [2] |
| LogP (Predicted) | 4.11 | [2] |
| Melting Point (cis-isomer) | 117.5–118.0 °C | [3] |
| Melting Point (trans-isomer) | Not specified, but used as gelator | [3] |
Synthesis and Stereochemical Control
The most common and instructive synthesis of 4-tert-butyl-1-phenylcyclohexanol is the Grignard reaction . This reaction involves the nucleophilic addition of a phenyl group, delivered by phenylmagnesium bromide, to the carbonyl carbon of 4-tert-butylcyclohexanone[3][4].
The Grignard Reaction Mechanism
The causality of this synthesis is rooted in the polarity of the carbon-magnesium bond in the Grignard reagent (C₆H₅MgBr). The phenyl group acts as a carbanion (a nucleophile), which attacks the electrophilic carbonyl carbon of the ketone. The reaction is typically performed in an anhydrous ether solvent, which is crucial for stabilizing the Grignard reagent. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product[5].
Stereochemical Outcome
The attack of the Grignard reagent on the 4-tert-butylcyclohexanone can occur from two faces: the axial face or the equatorial face. This leads to the formation of two diastereomeric products: the cis and trans alcohols[4].
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Axial Attack: The phenyl group adds from the axial direction, pushing the carbonyl oxygen into the equatorial position. After workup, this yields the cis-isomer (axial -OH, equatorial -Ph).
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Equatorial Attack: The phenyl group adds from the more sterically hindered equatorial direction, resulting in an axial oxygen. After workup, this yields the trans-isomer (equatorial -OH, axial -Ph).
The ratio of these products is influenced by steric hindrance. Axial attack is generally favored as it presents a less hindered trajectory for the bulky nucleophile, often making the cis-isomer the major product.
Experimental Protocol: Synthesis and Purification
This protocol provides a self-validating workflow for the synthesis, separation, and characterization of the cis and trans isomers of 4-tert-butyl-1-phenylcyclohexanol, adapted from established large-scale procedures[3].
Materials and Reagents
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4-tert-butylcyclohexanone (CAS: 98-53-3)
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Phenylmagnesium bromide (3 M in diethyl ether)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethanol
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Hexanes
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Standard glassware for anhydrous reactions (oven-dried)
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Magnetic stirrer and heating mantle
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Separatory funnel
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 4-tert-butyl-1-phenylcyclohexanol.
Step-by-Step Procedure
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Reaction Setup: To a 5-L two-neck round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add phenylmagnesium bromide (800 mL, 3 M in ether, 2.4 mol) followed by 2.8 L of anhydrous ether[3].
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Cooling: Cool the mixture to -78°C in a dry ice/acetone bath. This step is crucial to control the exothermic reaction and improve stereoselectivity.
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Addition of Ketone: Prepare a solution of 4-tert-butylcyclohexanone (340 g, 2.2 mol) in 500 mL of anhydrous ether. Add this solution to the cooled Grignard reagent via cannula over 30-40 minutes[3].
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for at least one hour to ensure the reaction goes to completion.
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Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride. This protonates the alkoxide and neutralizes the excess Grignard reagent.
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Extraction: Transfer the mixture to a large separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.
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Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a mixture of cis and trans isomers.
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Purification: The two isomers can be separated by column chromatography on silica gel. Due to differences in polarity, the isomers will elute at different rates[6]. The trans-isomer is typically more polar[6]. Further purification can be achieved by recrystallization. For instance, the cis-isomer can be recrystallized from an ethanol/water mixture[3].
Spectroscopic and Analytical Characterization
Confirming the identity and stereochemistry of the final products is a self-validating step that underpins the trustworthiness of the protocol. ¹H NMR spectroscopy is the most powerful tool for this.
¹H NMR Spectroscopy
The key to distinguishing the cis and trans isomers lies in analyzing the signal of the methine proton on the carbon bearing the hydroxyl group (C1-H is absent, but the C4-H and adjacent axial/equatorial protons are diagnostic). In the related compound 4-tert-butylcyclohexanol, the proton on the hydroxyl-bearing carbon gives a clear distinction[7][8]. For 4-tert-butyl-1-phenylcyclohexanol, the key diagnostic signals are those of the cyclohexane ring protons.
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Cis-Isomer (Axial -OH): The axial hydroxyl group results in a specific conformation. The ¹H NMR spectrum shows a characteristic signal for the tert-butyl group around 0.92 ppm (in Acetone-d₆)[6].
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Trans-Isomer (Equatorial -OH): The equatorial hydroxyl group leads to different chemical shifts and coupling constants for the ring protons compared to the cis-isomer.
The polarity difference observed during chromatography (TLC and column) is also a strong indicator of isomer identity, with the trans-isomer being more polar[6].
Other Analytical Techniques
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¹³C NMR: Provides a carbon backbone map, with distinct chemical shifts for each carbon in the two isomers.
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Infrared (IR) Spectroscopy: Will show a characteristic broad peak for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹) and peaks corresponding to C-H bonds (aromatic and aliphatic) and C=C bonds of the phenyl ring.
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Mass Spectrometry (MS): Will confirm the molecular weight of the compound (232.36 g/mol )[1].
Applications and Research Significance
While direct applications in drug development are not as extensively documented as for its precursor, 4-tert-butylcyclohexanol, the unique properties of 4-tert-butyl-1-phenylcyclohexanol make it a compound of interest.
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Organogelator: The trans-isomer is a highly effective low-mass organic gelator. It can immobilize a variety of saturated hydrocarbons at very low concentrations (0.5–1 wt%) to form transparent, stable gels[3]. This property is of interest in materials science for creating novel soft materials.
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Chemical Intermediate: Like its relatives, this compound serves as a versatile chemical intermediate. The tertiary alcohol group can be a leaving group in substitution reactions or direct further functionalization of the molecule. The broader family of 4-tert-butylcyclohexane derivatives is used in pharmaceuticals and fragrances[9][10]. For instance, trans-4-tert-butylcyclohexanol is known to act as a TRPV1 antagonist, reducing skin irritation, suggesting a potential area of investigation for its phenyl-substituted analog[11].
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-tert-butyl-1-phenylcyclohexanol is not always available, data from its precursors, 4-tert-butylcyclohexanone and 4-tert-butylcyclohexanol, provide a strong basis for safe handling.
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Hazards: The compound is expected to cause serious eye irritation[12]. It may be harmful if swallowed or inhaled[12][13].
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Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[12].
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids[12].
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains[13].
References
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PubChem. (n.d.). 4-Tert-butyl-1-phenylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
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Kozioł, A., et al. (n.d.). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate. Retrieved from [Link]
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Filo. (2024, June 1). Addition of phenylmagnesium bromide to 4-tert-butylcyclohexanone gives two.... Retrieved from [Link]
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Hamilton, A. D., et al. (2013). Large-scale Synthesis and Purification of trans-4-tert-Butyl-1-Phenylcyclohexanol, an Organic Gelation Agent. Taylor & Francis Online. Retrieved from [Link]
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Dataintelo. (n.d.). 4-Tert-Butylcyclohexanol Market Report | Global Forecast From 2025 To 2033. Retrieved from [Link]
- Google Patents. (n.d.). EP2416766B1 - Compositions comprising trans-tert-butyl cyclohexanol as skin irritation-reducing agent.
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Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. Retrieved from [Link]
- Google Patents. (n.d.). US5107038A - Process for the preparation of cyclohexanol derivatives.
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Apiary. (n.d.). Top Factors Boosting 4-tert-Butyl Cyclohexanol Market Growth at 14.5%% CAGR Rate (2025–2032). Retrieved from [Link]
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PubChem. (n.d.). 4-Tert-Butyl-1-phenyl-cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
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University of Missouri–St. Louis. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
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YouTube. (2020, March 18). 4-tert-Butylcyclohexanol - J values. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Retrieved from [Link]
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Chegg.com. (2023, October 9). Solved in the 1H NMR spectrum of 4-tert-butylcyclohexanol,. Retrieved from [Link]
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